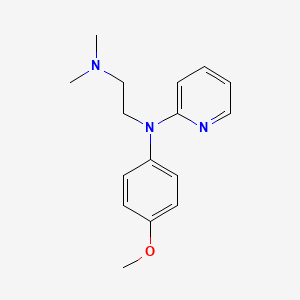
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of organic compounds known as diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with additional functional groups including a methoxyphenyl and a pyridinyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with 2-bromoethylamine hydrobromide to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-pyridylboronic acid in the presence of a palladium catalyst to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine may involve large-scale batch reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Aplicaciones Científicas De Investigación
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules such as DNA and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-3-yl)ethane-1,2-diamine
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-4-yl)ethane-1,2-diamine
- N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(quinolin-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(4-Methoxyphenyl)-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and pyridinyl groups enhances its ability to form stable complexes and exhibit diverse reactivity.
Propiedades
Número CAS |
239097-90-6 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
N'-(4-methoxyphenyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C16H21N3O/c1-18(2)12-13-19(16-6-4-5-11-17-16)14-7-9-15(20-3)10-8-14/h4-11H,12-13H2,1-3H3 |
Clave InChI |
VAGADFVWSXMCFU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C1=CC=C(C=C1)OC)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2',5',6-Tri-tert-butyl-4'-hydroxy-5-{[hydroxy(4-hydroxyphenoxy)phosphanyl]oxy}[1,1'-biphenyl]-2-olate](/img/structure/B14253686.png)
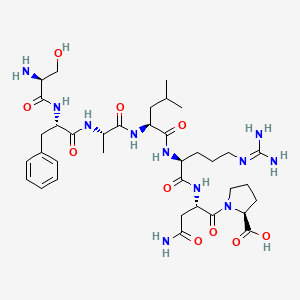
![Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14253704.png)

![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
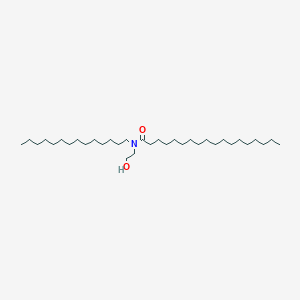

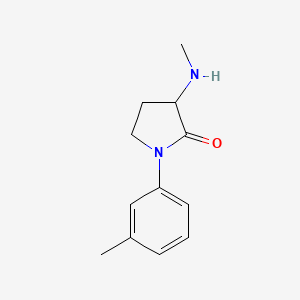

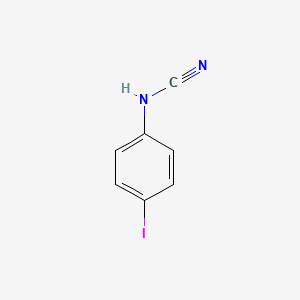
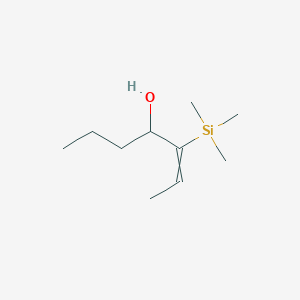
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
